Imidazo[1,2-c]pyrimidine-2-carbonyl chloride

Catalog No.
S3332189
CAS No.
914637-85-7
M.F
C7H4ClN3O
M. Wt
181.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride

Researchers often face extended coupling times and problematic byproduct removal when using imidazo[1,2-c]pyrimidine-2-carboxylic acid with HATU/T3P. Imidazo[1,2-c]pyrimidine-2-carbonyl chloride (CAS 914637-85-7) eliminates these issues as a pre-activated acylating agent. • Direct acylation of amines/alcohols without stoichiometric coupling reagents, reducing Process Mass Intensity. • Compatible with automated parallel synthesis for rapid library generation. • Maintains correct regioisomeric configuration critical for target binding; avoids non-interchangeable [1,2-a] isomer.

CAS Number

914637-85-7

Product Name

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride

IUPAC Name

imidazo[1,2-c]pyrimidine-2-carbonyl chloride

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H

InChI Key

KTFAKCZLYUYWJJ-UHFFFAOYSA-N

SMILES

C1=CN=CN2C1=NC(=C2)C(=O)Cl

Canonical SMILES

C1=CN=CN2C1=NC(=C2)C(=O)Cl

Synonyms

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride, Imidazo[1,2-c]pyrimidine-2-carboxylic acid chloride, 2-(Chlorocarbonyl)imidazo[1,2-c]pyrimidine

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride (CAS 914637-85-7) is a highly reactive, pre-activated bicyclic acylating agent utilized primarily in the synthesis of advanced pharmaceutical intermediates, including epigenetic modulators and kinase inhibitors [1]. As an acid chloride, it offers direct, high-efficiency electrophilic acylation of amines and alcohols without the need for stoichiometric peptide coupling reagents. This pre-activated profile streamlines scale-up, reduces process mass intensity (PMI), and facilitates rapid library generation in medicinal chemistry workflows where the imidazo[1,2-c]pyrimidine core serves as a critical hydrogen-bonding scaffold [2].

Research Fit

Reactive handle

2‑position carbonyl chloride for direct amide conjugation with diverse amines

Scaffold context

Fused imidazo[1,2‑c]pyrimidine core reported in Syk, CDK2, hCMV UL70, PRC2, and adenosine receptor programs

Library entry

Enables rapid SAR exploration at a pharmacophorically validated 2‑position

Substituting this carbonyl chloride with the corresponding free carboxylic acid (imidazo[1,2-c]pyrimidine-2-carboxylic acid) forces reliance on expensive coupling reagents (e.g., HATU, T3P) which often require extended reaction times and generate difficult-to-remove byproducts like guanidinium species [1]. Furthermore, substituting with the regioisomeric imidazo[1,2-a]pyrimidine-2-carbonyl chloride fundamentally alters the electronic distribution and nitrogen vector of the bicyclic core. In structure-activity relationship (SAR) campaigns, this regioisomeric shift typically abrogates target binding affinity, making the [1,2-a] and [1,2-c] scaffolds biologically and synthetically non-interchangeable [2].

Substitution Risk

1

Isomeric scaffold mismatch

Imidazo[1,2‑a]pyrimidine isomers may not reproduce the Syk hinge‑binding geometry documented for [1,2‑c] core

2

Regiochemical substitution

Halogenation at C5, C7, or C8 cannot replicate the amide conjugation or ATP‑pocket occupancy achieved via 2‑carbonyl chloride

3

Heteroaryl core replacement

Pyrazolo[1,5‑a]‑ or thieno[2,3‑d]pyrimidine acyl chlorides produce divergent pharmacophoric geometry; kinase profiles may shift

Direct Amidation Yield and Coupling Reagent Elimination

When coupling to sterically hindered or weakly nucleophilic amines, direct acylation using imidazo[1,2-c]pyrimidine-2-carbonyl chloride typically achieves >90% conversion within 1-2 hours under mild basic conditions. In contrast, utilizing the free imidazo[1,2-c]pyrimidine-2-carboxylic acid with HATU/DIPEA often requires extended reaction times (e.g., 12 hours at 15°C) and suffers from lower isolated yields due to competing hydrolysis and byproduct formation [1].

Evidence DimensionReaction time and yield for amide coupling
Target Compound Data>90% conversion in 1-2 hours (no coupling reagent)
Comparator Or BaselineFree carboxylic acid (requires HATU, 12+ hours reaction time)
Quantified DifferenceEliminates stoichiometric coupling reagents and reduces reaction time by >80%
ConditionsAmidation of intermediate amines in DMF or DCM with organic base

Eliminating expensive coupling reagents like HATU significantly lowers raw material costs and simplifies downstream purification during scale-up.

Syk: [1,2‑c] vs [1,2‑a]
Cross-study comparable
Representative [1,2‑c] derivatives IC₅₀ <10 nM; >100‑fold difference vs isomeric [1,2‑a] scaffold (Syk enzymatic assay)
Supports scaffold‑specific Syk inhibitor design
Hinge‑binding geometry drives differential engagement; verify in target assay

Synthetic Step Economy vs. Carboxylate Esters

Commercially available ethyl or methyl imidazo[1,2-c]pyrimidine-2-carboxylates require a two-step process for amidation: saponification with NaOH or LiOH followed by re-activation or coupling [1]. Procuring the pre-activated imidazo[1,2-c]pyrimidine-2-carbonyl chloride bypasses the saponification step entirely, enabling a one-step direct amidation that avoids aqueous workups which can degrade sensitive functional groups on complex intermediates [2].

Evidence DimensionNumber of synthetic steps to amide product
Target Compound Data1 step (direct electrophilic coupling)
Comparator Or BaselineEster precursors (2-3 steps: saponification, isolation, coupling)
Quantified DifferenceSaves 1-2 synthetic steps and eliminates harsh basic hydrolysis
ConditionsLibrary synthesis of imidazo[1,2-c]pyrimidine amides

Reducing synthetic steps directly accelerates library generation in medicinal chemistry and improves overall process throughput.

C2 vs C5/C7/C8 entry
Class‑level inference
C2 carbonyl chloride enables direct amide formation; CDK2 co‑crystal structure confirms ATP‑pocket occupancy at this position
Supports regiospecific library synthesis
Halogenated regioisomers give Suzuki entry only; binding mode may differ

Target Binding Vector vs. [1,2-a] Regioisomer

The[1,2-c] pyrimidine core provides a specific nitrogen hydrogen-bond acceptor trajectory that is critical for binding within the active site of epigenetic modifiers like PRC2 or kinase hinge regions. Substituting with the imidazo[1,2-a]pyrimidine-2-carbonyl chloride shifts the position of the bridgehead nitrogen, altering the dipole moment and typically resulting in a massive drop in target affinity (often >10-fold reduction in IC50) for scaffolds optimized for the[1,2-c] vector [1].

Evidence DimensionBiological target affinity (IC50)
Target Compound DataTarget-aligned H-bond acceptor alignment for[1,2-c] core targets
Comparator Or Baseline[1,2-a] regioisomer (>10-fold reduction in IC50)
Quantified DifferenceCritical loss of binding affinity upon regioisomer substitution
ConditionsIn vitro biochemical assays for target inhibition (e.g., PRC2 or kinases)

Procurement must ensure the correct regioisomer is sourced, as the [1,2-a] and[1,2-c] scaffolds are biologically non-interchangeable despite identical molecular weights.

hCMV UL70 primase
Class‑level inference
Reported potency comparable to ganciclovir in antiviral assay; differentiated cytotoxicity profile observed
Supports antiviral scaffold exploration
Cytotoxicity endpoints require independent verification; not a clinical safety claim

Synthesis of Polycomb Repressive Complex 2 (PRC2) Inhibitors

Utilized as a core building block to rapidly generate amide-linked libraries for EZH2/EED targeted oncology programs, avoiding the 12-hour HATU coupling times associated with the free acid[1].

High-Throughput Medicinal Chemistry (HTE)

Highly suited for automated parallel synthesis platforms where pre-activated acid chlorides are preferred over free acids or esters to avoid coupling reagent dispensing, saponification steps, and associated byproducts[2].

Scale-Up of API Intermediates

Selected for pilot-plant scale synthesis of imidazo[1,2-c]pyrimidine-containing drug candidates to minimize Process Mass Intensity (PMI) by avoiding stoichiometric uronium or phosphonium coupling agents [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Syk & CDK2 inhibitor libraries
Imidazo[1,2‑c]pyrimidine core with 2‑position amide linkage
Kinase inhibition assays (Syk, CDK2) and co‑crystal structure analysis
hCMV UL70 primase inhibitor synthesis
Scaffold directed at viral primase target
Antiviral assay panel and cytotoxicity counter‑screening
PRC2 inhibitor construction
Fused heterocyclic scaffold reported in epigenetic inhibitor patents
PRC2 enzymatic and cellular proliferation endpoint review
Adenosine A2A/A2B antagonist programs
Imidazo[1,2‑c]pyrimidine core enabling amide SAR exploration
Receptor binding and functional antagonism assays

XLogP3

2

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